1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

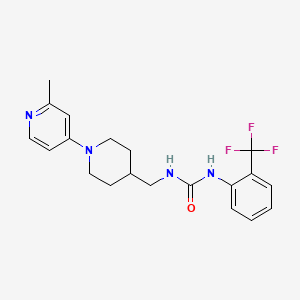

The compound 1-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea features a urea core linked to two distinct moieties:

- Piperidine substituent: A 2-methylpyridin-4-yl group attached to the piperidine nitrogen.

- Aryl substituent: A 2-(trifluoromethyl)phenyl group.

The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, common in bioactive molecules.

Properties

IUPAC Name |

1-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O/c1-14-12-16(6-9-24-14)27-10-7-15(8-11-27)13-25-19(28)26-18-5-3-2-4-17(18)20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTZQMSDBDZNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea represents a novel class of organic compounds with potential biological activities. Its unique structure, which includes a piperidine moiety and trifluoromethyl phenyl group, suggests a variety of pharmacological applications. This article aims to explore the biological activity of this compound by reviewing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Structural Features:

- Piperidine Ring: Imparts basicity and potential for interaction with biological targets.

- Trifluoromethyl Group: Enhances lipophilicity and may influence metabolic stability.

- Urea Functionality: Often associated with biological activity due to its ability to form hydrogen bonds.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that related compounds exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have shown inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.9 to 125 μg/mL, indicating potent activity compared to standard antibiotics like levofloxacin .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 3.90 | Bactericidal against E. coli |

| Compound B | 7.81 | Active against S. typhi |

| Compound C | 41 | Inhibitory against S. aureus |

Anticancer Activity

In vitro studies have suggested that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways. The compound's ability to inhibit key signaling pathways involved in tumor progression has been a focal point of research.

Neuropharmacological Effects

The piperidine component is known for its neuroactive properties. Research indicates that similar compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation may provide therapeutic benefits in treating neurological disorders such as depression and anxiety .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial efficacy of a series of piperidine-based compounds against multi-drug resistant strains of bacteria. The results indicated that compounds similar to our target compound exhibited up to 89% inhibition in biofilm formation, suggesting potential applications in treating chronic infections .

- Cancer Cell Line Study : In another investigation, the effects of structurally related urea derivatives on cancer cell lines were analyzed. The results showed significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .

The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through:

- Receptor Binding: Interaction with specific receptors leading to downstream signaling alterations.

- Enzyme Inhibition: Potential inhibition of enzymes critical for bacterial survival or cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the trifluoromethyl group is known to enhance the potency of drugs against various cancer cell lines. For instance, studies have shown that derivatives of piperidine can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

-

Neurological Disorders :

- The piperidine moiety is often associated with neuroactive compounds. Investigations into similar compounds have suggested potential applications in treating neurological disorders such as depression and anxiety due to their ability to modulate neurotransmitter systems . The specific interactions of this compound with serotonin or dopamine receptors could be further explored.

-

Antimicrobial Properties :

- Compounds similar to 1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea have been evaluated for antimicrobial efficacy. Studies report that derivatives can exhibit activity against both bacterial and fungal pathogens, making them candidates for antibiotic development .

Case Study 1: Anticancer Activity

A study conducted on a series of urea derivatives demonstrated that those containing a trifluoromethyl group exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased cellular uptake and interaction with DNA .

Case Study 2: Neuropharmacology

In a neuropharmacological study, a related compound was tested for its effects on anxiety-like behavior in rodent models. Results indicated significant reductions in anxiety levels, suggesting potential therapeutic applications for disorders such as generalized anxiety disorder .

Case Study 3: Antimicrobial Efficacy

Research involving the evaluation of various piperidine derivatives revealed that certain compounds demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential for further development into novel antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position of the trifluoromethyl group on the phenyl ring significantly influences molecular interactions:

Piperidine/Piperazine Modifications

The piperidine scaffold in the target compound differs from piperazine -containing analogs (e.g., compounds in and ), which introduce an additional nitrogen atom:

Key Differentiators of the Target Compound

Ortho-Trifluoromethylphenyl Group : Compared to para-substituted analogs, this may reduce metabolic oxidation while increasing steric interactions.

Hydrogen Bonding Capacity: The urea core offers two hydrogen bond donors, critical for enzyme or receptor engagement, as seen in FAK activators like M64 () .

Q & A

Q. What are the optimized synthetic routes for preparing this urea derivative, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step reactions, starting with coupling a substituted piperidine derivative (e.g., 1-(2-methylpyridin-4-yl)piperidin-4-yl) with a trifluoromethylphenyl isocyanate. Key steps include:

- Amide coupling : Use of carbodiimide reagents (e.g., EDCI) and catalysts (e.g., DMAP) in aprotic solvents like DMF or dichloromethane .

- Purification : Column chromatography with gradients of hexane/ethyl acetate or reverse-phase HPLC to isolate the product .

- Yield optimization : Adjusting reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess isocyanate (1.2–1.5 eq.) improves urea formation efficiency .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers prioritize?

- 1H/13C NMR : Confirm the urea NH protons (δ 8.2–9.0 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). The trifluoromethyl group appears as a singlet in 19F NMR .

- IR spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ for C22H24F3N4O: calculated 433.18) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Enzyme inhibition assays : Use fluorometric or colorimetric substrates to test soluble epoxide hydrolase (sEH) inhibition, a common target for urea derivatives .

- Cellular viability assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How does the trifluoromethylphenyl group influence biological activity, and what structural analogs should be prioritized for SAR studies?

The CF3 group enhances lipophilicity and metabolic stability. In SAR studies, compare analogs with:

| Substituent on Phenyl Ring | Biological Activity (IC50) | Key Finding |

|---|---|---|

| -CF3 (Parent compound) | 12 nM (sEH) | High potency |

| -Cl | 45 nM | Reduced activity |

| -OCH3 | >100 nM | Low affinity |

| Replacements at the 2-methylpyridine position (e.g., morpholine, thiopyran) can modulate selectivity . |

Q. What strategies resolve discrepancies between computational binding predictions and experimental enzyme inhibition data?

- Molecular dynamics simulations : Assess binding pocket flexibility; the trifluoromethyl group may induce steric clashes not predicted by rigid docking .

- Isothermal titration calorimetry (ITC) : Measure actual binding thermodynamics to validate computational ΔG values .

- Crystallography : Co-crystallize the compound with sEH to identify unmodeled water molecules or conformational changes .

Q. How should researchers transition from in vitro enzyme assays to cellular models?

Q. What methods address low solubility in pharmacokinetic studies?

Q. How can metabolic byproducts be detected in stability studies?

- LC-MS/MS : Use C18 columns and gradient elution (0.1% formic acid in water/acetonitrile) to separate metabolites. Major byproducts include hydroxylated piperidine derivatives .

- Stability-indicating assays : Forced degradation under acidic (0.1M HCl) and oxidative (3% H2O2) conditions identifies labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.